Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a dimethoxybenzamide moiety.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of thiadiazole derivatives on biological systems. It could serve as a probe to investigate cellular processes or as a potential lead compound in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the thiadiazole core This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve the use of hydrogen gas or metal hydrides.
Substitution reactions could be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism by which Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the dimethoxybenzamide group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,5-dimethoxybenzoate: This compound shares the dimethoxybenzamide moiety but lacks the thiadiazole ring.
Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: This compound has both the thiadiazole ring and the dimethoxybenzamide group, making it unique.
Uniqueness: The presence of the thiadiazole ring in this compound distinguishes it from similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,5-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-4-23-12(19)8-24-15-18-17-14(25-15)16-13(20)9-5-10(21-2)7-11(6-9)22-3/h5-7H,4,8H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFBALTVYRKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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